![molecular formula C17H22N2O2S B2936388 N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252312-26-7](/img/structure/B2936388.png)
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as CM-157, is a novel small molecule compound that has been extensively studied for its potential therapeutic benefits. CM-157 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is not fully understood, but it is believed to work by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key regulator of energy metabolism and is involved in the regulation of glucose and lipid metabolism. By activating the AMPK pathway, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide may improve glucose and lipid metabolism and reduce inflammation, leading to its potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including improving glucose and lipid metabolism, reducing inflammation, and improving mitochondrial function. In animal models, N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve insulin sensitivity, reduce body weight, and improve liver function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide for lab experiments is its relatively low toxicity and high stability. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to be well-tolerated in animal models, making it a promising candidate for further research. However, one of the main limitations of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One area of research could be in the development of new therapies for metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. Another area of research could be in the development of new treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have neuroprotective effects in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide and to develop more effective methods of administering the compound.
Synthesis Methods
The synthesis of N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxyphenylthiol with 1-cyanocycloheptanone, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic benefits in various scientific research applications. One of the main areas of research has been in the treatment of metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for further research in this area.
properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-21-14-8-4-5-9-15(14)22-12-16(20)19-17(13-18)10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXGCINXWGDQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

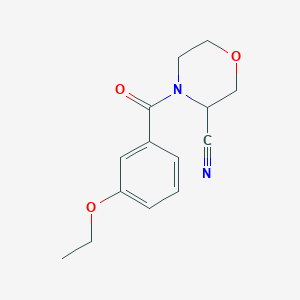
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)
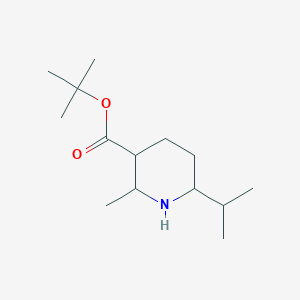
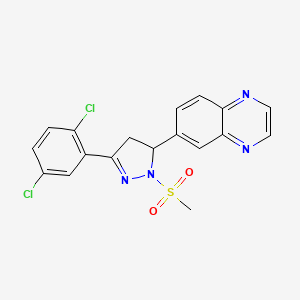
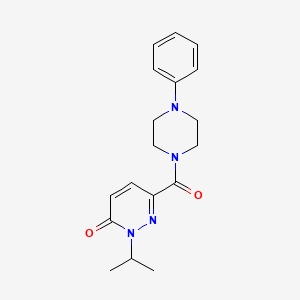
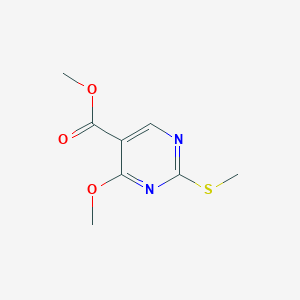
![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Methyl 4-(1-benzyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrazol-3-yl)benzoate](/img/structure/B2936320.png)
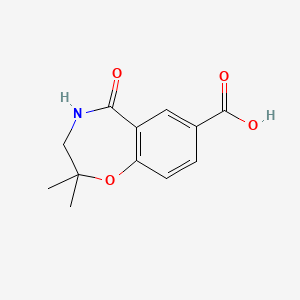

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)